molecular formula C20H30N2O3S B14983817 {1-[(2-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

{1-[(2-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

Cat. No.: B14983817
M. Wt: 378.5 g/mol
InChI Key: DXLJEUWZTTXGRV-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE is a complex organic compound that features a piperidine ring, a common structure in medicinal chemistry

Preparation Methods

The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE typically involves multiple steps, starting with the preparation of the piperidine ring. Common synthetic routes include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the methanesulfonyl and carbonyl groups through reactions such as sulfonylation and acylation.

    Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium) are often used.

    Major Products: The products of these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the piperidine ring and its substituents.

Scientific Research Applications

1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the functional groups present and their ability to bind to these targets, leading to various biological effects.

Comparison with Similar Compounds

Compared to other piperidine derivatives, 1-[(2-METHYLPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    Piperidine: The basic structure without additional functional groups.

    N-Methylpiperidine: A methylated derivative with different reactivity.

    Piperidine-4-carboxamide: Another derivative with a carboxamide group, used in different applications.

Properties

Molecular Formula

C20H30N2O3S

Molecular Weight

378.5 g/mol

IUPAC Name

[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H30N2O3S/c1-16-7-11-21(12-8-16)20(23)18-9-13-22(14-10-18)26(24,25)15-19-6-4-3-5-17(19)2/h3-6,16,18H,7-15H2,1-2H3

InChI Key

DXLJEUWZTTXGRV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C

Origin of Product

United States

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